molecular formula C10H10IN3 B11832599 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11832599
M. Wt: 299.11 g/mol
InChI Key: AXONNEYQYGGNDG-UHFFFAOYSA-N
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Description

3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a cyclobutyl group at the 3-position and an iodine atom at the 7-position of the triazolo[4,3-a]pyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones using [bis(trifluoroacetoxy)iodo]benzene as the oxidizing agent . Another approach includes the Cu-catalyzed direct C–H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to streamline the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7-position can be substituted with other groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7-position.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, thereby blocking their signaling pathways and inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and iodine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C10H10IN3/c11-8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2

InChI Key

AXONNEYQYGGNDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

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